molecular formula C8H8F3NO B13597882 (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-ol

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-ol

Cat. No.: B13597882
M. Wt: 191.15 g/mol
InChI Key: SLIPRZYFPIINFG-RXMQYKEDSA-N
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Description

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The resulting intermediate can then be reduced to form the desired ethan-1-ol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce piperidine derivatives .

Scientific Research Applications

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is unique due to the combination of the trifluoromethyl group, pyridine ring, and ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H8F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1

InChI Key

SLIPRZYFPIINFG-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(F)(F)F)O

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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